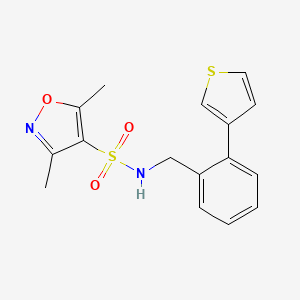

3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide

CAS No.: 1797984-20-3

Cat. No.: VC4935945

Molecular Formula: C16H16N2O3S2

Molecular Weight: 348.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797984-20-3 |

|---|---|

| Molecular Formula | C16H16N2O3S2 |

| Molecular Weight | 348.44 |

| IUPAC Name | 3,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-sulfonamide |

| Standard InChI | InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3 |

| Standard InChI Key | IFYWVGKNZVTYAD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

3,5-Dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is characterized by the molecular formula C₁₆H₁₆N₂O₃S₂ and a molecular weight of 348.44 g/mol. The IUPAC name reflects its substituents: a 3,5-dimethylisoxazole core linked to a sulfonamide group, which is further bonded to a benzyl moiety substituted with a thiophen-3-yl group. Key structural data include:

| Property | Value |

|---|---|

| CAS Number | 1797984-20-3 |

| Molecular Formula | C₁₆H₁₆N₂O₃S₂ |

| Molecular Weight | 348.44 g/mol |

| SMILES Notation | CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

| Topological Polar Surface Area | 97.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The isoxazole ring (a five-membered heterocycle with nitrogen and oxygen) and sulfonamide group (-SO₂NH-) are critical to its bioactivity, while the thiophene and benzyl groups enhance lipophilicity and target binding .

Spectral Characterization

-

¹H NMR: Signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and sulfonamide NH (δ ~8.0 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 348.44 confirms the molecular weight .

-

IR Spectroscopy: Stretching vibrations for S=O (1180–1250 cm⁻¹) and N-H (3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a multi-step protocol:

-

Isoxazole Core Formation: Cyclocondensation of diketones with hydroxylamine yields the 3,5-dimethylisoxazole scaffold.

-

Sulfochlorination: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at position 4.

-

Benzylamine Coupling: Reaction with 2-(thiophen-3-yl)benzylamine in dry acetonitrile, using pyridine as a base, forms the sulfonamide bond.

Key Reaction Conditions:

-

Temperature: 0–25°C for sulfochlorination.

-

Solvents: Anhydrous acetonitrile or DMF for coupling.

-

Yield: ~60–75% after purification via column chromatography.

Structural Analogues

Modifications to the benzyl or thiophene groups have been explored to enhance bioavailability. For example, replacing thiophene with pyridine improves water solubility but reduces antimicrobial potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume